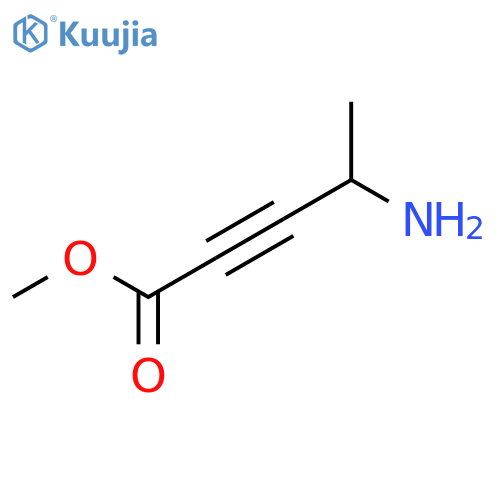Cas no 2386109-59-5 (methyl 4-aminopent-2-ynoate)

methyl 4-aminopent-2-ynoate structure
商品名:methyl 4-aminopent-2-ynoate
methyl 4-aminopent-2-ynoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-aminopent-2-ynoate
- EN300-1696661
- 2386109-59-5
-
- インチ: 1S/C6H9NO2/c1-5(7)3-4-6(8)9-2/h5H,7H2,1-2H3
- InChIKey: MBUPVPFZYBPQOJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C#CC(C)N)=O
計算された属性
- せいみつぶんしりょう: 127.063328530g/mol
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0
methyl 4-aminopent-2-ynoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1696661-0.05g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.05g |
$924.0 | 2023-09-20 | ||
| Enamine | EN300-1696661-5g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 5g |
$3189.0 | 2023-09-20 | ||
| Enamine | EN300-1696661-10.0g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 10g |
$4729.0 | 2023-05-25 | ||
| Enamine | EN300-1696661-1.0g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 1g |
$1100.0 | 2023-05-25 | ||
| Enamine | EN300-1696661-0.25g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.25g |
$1012.0 | 2023-09-20 | ||
| Enamine | EN300-1696661-0.1g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.1g |
$968.0 | 2023-09-20 | ||
| Enamine | EN300-1696661-2.5g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 2.5g |
$2155.0 | 2023-09-20 | ||
| Enamine | EN300-1696661-5.0g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 5g |
$3189.0 | 2023-05-25 | ||
| Enamine | EN300-1696661-0.5g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 0.5g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1696661-1g |
methyl 4-aminopent-2-ynoate |
2386109-59-5 | 1g |
$1100.0 | 2023-09-20 |
methyl 4-aminopent-2-ynoate 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
2386109-59-5 (methyl 4-aminopent-2-ynoate) 関連製品
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
